Introduction: The Strategic Importance of 2-Bromo-6-fluoroanisole
Introduction: The Strategic Importance of 2-Bromo-6-fluoroanisole
An In-Depth Technical Guide to 2-Bromo-6-fluoroanisole (CAS: 845829-94-9): Properties, Synthesis, and Applications
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. 2-Bromo-6-fluoroanisole (CAS No. 845829-94-9) has emerged as a highly valuable and versatile intermediate.[1] Its unique trifunctional substitution pattern—comprising a nucleophilic methoxy group, a directing fluoro group, and a reactive bromo group—offers a sophisticated handle for chemists to construct complex molecular architectures with high precision.[1] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of its properties, field-proven synthesis protocols, reactivity, and critical applications, designed for researchers and drug development professionals.
Section 1: Core Physicochemical Properties and Specifications
The utility of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. These parameters dictate storage conditions, reaction setup, and safety protocols. All quantitative data for 2-Bromo-6-fluoroanisole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 845829-94-9 | [1][2][3] |
| Synonyms | 1-Bromo-3-fluoro-2-methoxybenzene | [1][2][4] |
| Molecular Formula | C₇H₆BrFO | [1][2][5] |
| Molecular Weight | 205.03 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 208.6 ± 20.0 °C at 760 mmHg | [2][3] |
| Density | 1.532 ± 0.06 g/cm³ | [2][3] |
| Flash Point | 94.4 °C | [2][8] |
| Refractive Index | 1.518 | [2] |
| Storage | Store at 0-8°C or Room Temp, Sealed in Dry, Dark Place | [1][2][3] |
| PubChem ID | 16102688 | [1] |
| MDL Number | MFCD04974125 | [1] |
Section 2: Synthesis and Mechanistic Insights
A reliable and scalable synthesis is crucial for the widespread adoption of a building block. The most common and efficient laboratory-scale synthesis of 2-Bromo-6-fluoroanisole is achieved via the Williamson ether synthesis, starting from the commercially available 2-bromo-6-fluorophenol.
Workflow: Synthesis of 2-Bromo-6-fluoroanisole
Caption: Williamson Ether Synthesis of 2-Bromo-6-fluoroanisole.
Detailed Experimental Protocol: Methylation of 2-bromo-6-fluorophenol
This protocol is a self-validating system, designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromo-6-fluorophenol (1.0 eq).
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Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per 1 g of phenol). The choice of DMF, a polar aprotic solvent, is critical as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without protonating the base or the resulting phenoxide. Begin stirring and add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). K₂CO₃ is a mild and effective base for deprotonating the phenol to form the potassium phenoxide nucleophile in situ.
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Reagent Addition: Slowly add methyl iodide (CH₃I, 1.2 eq) to the stirring suspension at room temperature (20-25°C).[2] The slight excess of the electrophile ensures the complete consumption of the valuable phenoxide intermediate.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system, visualizing the disappearance of the starting phenol spot.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (approx. 20 mL per 1 g of starting phenol). Extract the aqueous layer three times with diethyl ether or ethyl acetate. The organic layers are combined.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium chloride (brine) solution to remove residual DMF and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
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Final Product: The resulting crude oil is typically of high purity but can be further purified by vacuum distillation if necessary to yield 2-Bromo-6-fluoroanisole as a clear liquid.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-6-fluoroanisole lies in the distinct reactivity of its functional groups. The bromine atom serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
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Cross-Coupling Reactions: The C-Br bond is readily activated by palladium or copper catalysts, enabling Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[9] This allows for the precise installation of aryl, heteroaryl, vinyl, alkynyl, and amino moieties.
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Directed Ortho-Metalation: The potent ortho-directing ability of the methoxy group, potentially in concert with the fluoro group, could allow for lithiation at the C3 position, opening pathways for introducing other substituents.
Logical Relationship: Role in Cross-Coupling
Caption: Role as a key building block in palladium-catalyzed coupling.
Representative Protocol: Suzuki-Miyaura Coupling
This general protocol illustrates how 2-Bromo-6-fluoroanisole can be used to form a biaryl structure, a common motif in medicinal chemistry.
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Inert Atmosphere: In an oven-dried flask under an argon or nitrogen atmosphere, combine 2-Bromo-6-fluoroanisole (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
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Solvent and Base: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a degassed aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
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Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The subsequent purification steps are similar to those described in the synthesis protocol, often concluding with column chromatography to isolate the pure biaryl product.
Section 4: Applications in Research and Development
The unique electronic and steric properties of 2-Bromo-6-fluoroanisole make it a sought-after intermediate in several high-value R&D areas.
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Pharmaceutical Development: It is a key intermediate for synthesizing a wide range of pharmaceuticals that target specific biological pathways.[1] It is explicitly noted as a reactant in the preparation of quinazolines, which function as c-Jun N-terminal kinase (JNK) inhibitors with good brain penetration, relevant for neurodegenerative diseases and oncology.[2]
-
Agrochemicals: The incorporation of both bromine and fluorine atoms can enhance the biological activity of molecules, making this compound a valuable precursor for novel and effective crop protection products like pesticides and herbicides.[1]
-
Material Science: The compound is used in developing advanced materials, including specialized polymers and coatings, where its chemical properties can impart enhanced durability and performance characteristics.[1]
Section 5: Safety and Handling
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Hazard Identification: Based on related compounds, 2-Bromo-6-fluoroanisole should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10][11][12] It may also cause respiratory irritation.[7][11][12]
-
Personal Protective Equipment (PPE):
-
Handling and Storage: Keep the container tightly closed and store in a cool, dry, and dark place as recommended.[1][3] Avoid contact with strong oxidizing agents.[14]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-6-fluoroanisole is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a strategic asset for chemists in drug discovery, agrochemical synthesis, and materials science. By understanding the principles outlined in this guide, researchers can confidently and safely leverage this powerful building block to construct the complex molecules that will drive future scientific advancements.
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